4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione
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Overview
Description
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazole ring, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-bromophenylacetic acid, followed by cyclization with imidazole derivatives under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring.
4-Bromophenyl phenyl ether: Features a phenyl ether linkage instead of the keto-imidazole structure.
Uniqueness: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is unique due to its combination of a bromophenyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65679-64-3 |
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Molecular Formula |
C11H7BrN2O3 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]imidazole-2,4-dione |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)9(15)5-8-10(16)14-11(17)13-8/h1-4H,5H2,(H,14,16,17) |
InChI Key |
VGQZAHOPMZDNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC(=O)NC2=O)Br |
Origin of Product |
United States |
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